

An In-depth Technical Guide to the Physical and Chemical Properties of Chilenine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chilenine is a naturally occurring isoindolobenzazepine alkaloid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of Chilenine, including its molecular structure, physicochemical characteristics, and spectral data. Detailed methodologies for its synthesis are outlined, and available information on its biological activities is presented. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

Chilenine, with the molecular formula C₂₀H₁₇NO₇, is an alkaloid found in plant species of the Berberis genus, such as Berberis darwinii.[1] Its complex pentacyclic structure is the basis for its chemical and biological characteristics.



Property	Value	Source
Molecular Formula	C20H17NO7	PubChem[1]
Molecular Weight	383.4 g/mol	PubChem[1]
IUPAC Name	3-hydroxy-7,8-dimethoxy- 17,19-dioxa-11- azapentacyclo[12.7.0.0 ³ , ¹¹ .0 ⁴ , ⁹ . 0 ¹⁶ , ²⁰]henicosa- 1(21),4(9),5,7,14,16(20)- hexaene-2,10-dione	PubChem[1]
CAS Number	71700-15-7	PubChem[1]
Melting Point	157-158 °C	ChemicalBook
Boiling Point (Predicted)	691.2±55.0 °C	ChemicalBook
Density (Predicted)	1.56±0.1 g/cm³	ChemicalBook
XLogP3-AA	1.7	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	7	PubChem[1]
Solubility	Data not available	

Table 1: Physicochemical Properties of Chilenine

Spectral Data

Detailed experimental spectral data for **Chilenine** is not widely available in public databases. Researchers are advised to consult specialized analytical chemistry literature or acquire data through experimental analysis. The following sections outline the expected spectral characteristics based on the structure of **Chilenine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- ¹H NMR: The proton NMR spectrum of **Chilenine** is expected to be complex due to the numerous protons in distinct chemical environments within its pentacyclic structure. Aromatic protons would likely appear in the downfield region (δ 6.0-8.0 ppm). Protons on the aliphatic portions of the molecule, including the ethylamino bridge and the methylenedioxy group, would resonate in the upfield region. The chemical shifts would be influenced by the presence of heteroatoms (nitrogen and oxygen) and the overall rigidity of the fused ring system.
- 13C NMR: The carbon NMR spectrum would display 20 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbons of the lactam rings are expected to have chemical shifts in the range of δ 160-180 ppm. Carbons in the aromatic rings would appear between δ 100-150 ppm. The aliphatic carbons would be found in the more shielded region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **Chilenine** would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

- O-H stretching: A broad band around 3400 cm⁻¹ for the hydroxyl group.
- C-H stretching: Peaks around 3000-3100 cm⁻¹ for aromatic C-H and 2850-3000 cm⁻¹ for aliphatic C-H.
- C=O stretching: Strong absorptions around 1650-1700 cm⁻¹ corresponding to the lactam carbonyl groups.
- C=C stretching: Bands in the 1450-1600 cm⁻¹ region for the aromatic rings.
- C-O stretching: Absorptions in the 1000-1300 cm⁻¹ range for the ether and hydroxyl functionalities.

Mass Spectrometry (MS)

The mass spectrum of **Chilenine** would show a molecular ion peak (M+) at m/z 383.4. The fragmentation pattern would be complex, reflecting the stability of the fused ring system.



Common fragmentation pathways would likely involve the loss of small molecules such as CO, H_2O , and cleavage of the side chains.

Experimental Protocols Isolation of Chilenine

While a specific, detailed protocol for the isolation of **Chilenine** is not readily available, a general procedure for the extraction of isoindolobenzazepine alkaloids from Berberis species can be adapted. It is important to note that the isolation process, particularly the choice of solvents and chromatographic conditions, can potentially lead to the formation of artifacts.[2]

General Workflow for Alkaloid Isolation from Berberis Species:

Caption: General workflow for the isolation of alkaloids from Berberis species.

Synthesis of Chilenine

Several synthetic routes to **Chilenine** and its analogs have been reported, often involving multi-step sequences. One key transformation is the construction of the isoindolobenzazepine skeleton. A common strategy involves the Houben–Hoesch cyclization.[3][4]

Illustrative Synthetic Strategy:

Caption: A generalized synthetic strategy towards **Chilenine**.

A detailed synthetic procedure for a cyano-**chilenine** analog, which includes steps relevant to the synthesis of **Chilenine** itself, has been described.[3][5] The synthesis involves the preparation of an isoindolinone derivative, followed by the introduction of a nitrile group and subsequent acid-catalyzed cyclization to form the pentacyclic core.

Biological Activity and Potential Signaling Pathways

The biological activities of **Chilenine** have not been extensively studied. However, isoindolobenzazepine alkaloids as a class have been reported to exhibit a range of biological effects, including cytotoxic and anti-inflammatory properties.[6]

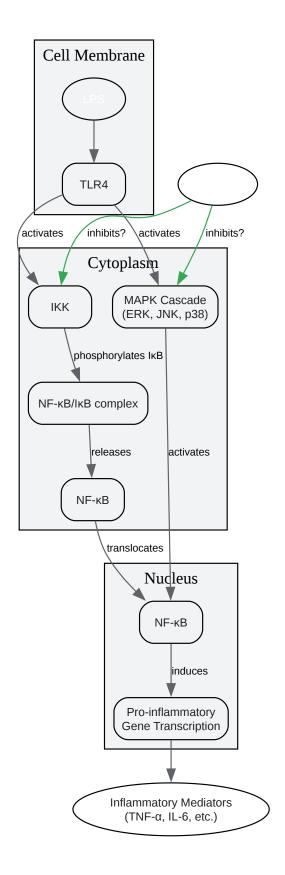


Potential Anti-Inflammatory Effects and Signaling Pathways

While no direct studies on **Chilenine**'s anti-inflammatory mechanism have been found, research on structurally related compounds provides some insights into potential pathways. For instance, the lignan chicanine has been shown to exert anti-inflammatory effects by down-regulating inflammatory cytokines through the inhibition of the IkBa/MAPK/ERK signaling pathways.[5] It is plausible that **Chilenine** could modulate similar inflammatory cascades.

Hypothesized Anti-Inflammatory Signaling Pathway for **Chilenine**:





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Caption: Hypothesized modulation of NF-кВ and MAPK signaling by Chilenine.



Potential Cytotoxic Activity

Many alkaloids, including those from the isoquinoline family, have demonstrated cytotoxic effects against various cancer cell lines.[6] The cytotoxic potential of **Chilenine** remains to be thoroughly investigated. Future studies could involve screening **Chilenine** against a panel of cancer cell lines to determine its IC₅₀ values and elucidate its mechanism of cell death (e.g., apoptosis, necrosis).

Potential Acetylcholinesterase Inhibition

Alkaloids are a well-known class of acetylcholinesterase (AChE) inhibitors, which are relevant in the context of Alzheimer's disease treatment.[7] Given its nitrogen-containing heterocyclic structure, **Chilenine** could potentially exhibit AChE inhibitory activity. In vitro assays would be required to confirm and quantify this potential activity.

Conclusion

Chilenine is a structurally complex natural product with potential for further scientific investigation. This guide has summarized the currently available information on its physical and chemical properties. However, significant gaps remain in the experimental data, particularly concerning its detailed spectral characterization, solubility, and a comprehensive evaluation of its biological activities and mechanisms of action. Further research is warranted to fully elucidate the properties of **Chilenine** and to explore its potential applications in medicinal chemistry and drug discovery.

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